

Application Note: Mass Spectrometry of TAM558 Intermediate-1

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Compound of Interest		
Compound Name:	TAM558 intermediate-1	
Cat. No.:	B12369864	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAM558 intermediate-1 is a crucial component in the synthetic pathway of TAM558, a potent payload molecule utilized in the creation of the antibody-drug conjugate (ADC), OMTX705.[1] OMTX705 is an anti-fibroblast activation protein (FAP) antibody conjugate with demonstrated anti-tumor activity.[1][2][3] The precise characterization of synthetic intermediates like **TAM558** intermediate-1 is paramount for ensuring the purity, stability, and overall quality of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical technique for the structural elucidation and quantification of such intermediates.[4][5]

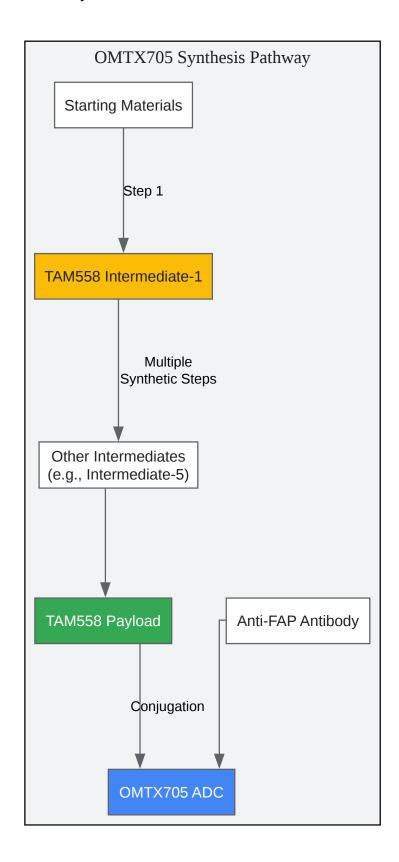
This document provides a generalized protocol for the mass spectrometric analysis of **TAM558 intermediate-1**. While specific physicochemical properties for **TAM558 intermediate-1** are not publicly available, this guide outlines the fundamental workflows and methodologies applicable to small-molecule drug intermediates of similar nature. The protocols herein are designed to be adapted based on the empirical data and specific instrumentation available in your laboratory.

Context of TAM558 Intermediate-1 in Synthesis

The synthesis of a complex ADC like OMTX705 involves multiple steps, starting from precursor molecules and progressing through various intermediates. **TAM558 intermediate-1** is an early-



stage component in this process, leading to the formation of the TAM558 payload, which is then conjugated to the antibody.





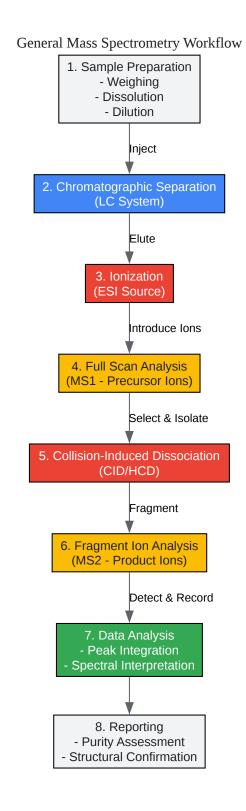
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Caption: Simplified synthesis pathway of OMTX705 ADC.

Experimental Protocols

A robust analytical workflow is essential for the characterization of pharmaceutical intermediates. The following protocols detail the steps for sample preparation, LC-MS analysis, and data processing for **TAM558 intermediate-1**.





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Caption: Standard workflow for LC-MS/MS analysis.



Protocol 1: Sample Preparation

- Stock Solution Preparation:
 - Accurately weigh approximately 1 mg of TAM558 intermediate-1 reference standard or sample powder.
 - Dissolve the powder in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a 1 mg/mL stock solution. Use of a freshly opened solvent is recommended.[2]
 - Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
- · Working Solution Preparation:
 - Perform a serial dilution of the stock solution with a mixture of 50:50 Acetonitrile:Water (with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1 μg/mL).
 - The optimal final concentration should be determined empirically to avoid detector saturation.
 - Transfer the final working solution to an autosampler vial for injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- LC System:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.



Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Gradient:

■ 0-1 min: 5% B

■ 1-8 min: Linear gradient from 5% to 95% B

■ 8-10 min: Hold at 95% B

■ 10-10.1 min: Return to 5% B

■ 10.1-12 min: Equilibrate at 5% B

· Mass Spectrometry System:

o Ionization Mode: Electrospray Ionization (ESI), Positive.

Capillary Voltage: 3.5 kV.

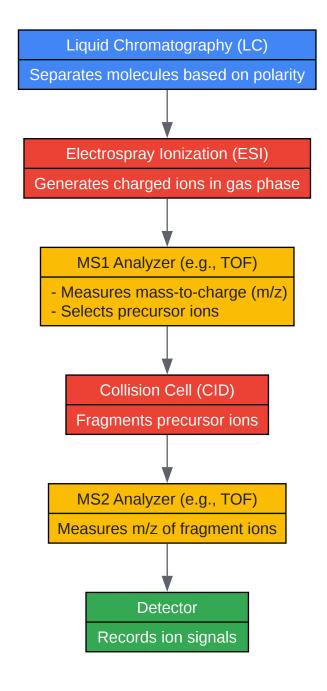
Gas Temperature: 325 °C.

Gas Flow: 8 L/min.

· Scan Mode:

- MS1 (Full Scan): Mass range of 100-1000 m/z.
- MS2 (Tandem MS): Data-Dependent Acquisition (DDA). Select the top 3 most intense precursor ions from the MS1 scan for fragmentation.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.





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Caption: Logical relationship of LC-MS/MS components.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate interpretation and comparison. The following tables are templates; actual values must be determined experimentally.



Table 1: LC-MS Parameters for Analysis of TAM558 Intermediate-1

Parameter	Value
LC Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Ionization Mode	ESI Positive
MS1 Scan Range	100-1000 m/z
MS2 Acquisition	Data-Dependent (Top 3)
Collision Energy	10-40 eV (Ramped)

Table 2: Hypothetical Mass Spectrometry Data for **TAM558 Intermediate-1** (Note: These values are for illustrative purposes only and do not represent actual data.)

Analyte	Retention Time (min)	Observed m/z [M+H]+	Theoretical Mass	Mass Error (ppm)	Key MS/MS Fragments (m/z)
TAM558 Int-1	4.52	525.3125	524.3052	< 5	427.25, 354.18, 212.11
Impurity A	3.89	547.2941	546.2868	< 5	449.23, 376.16
Impurity B	5.11	507.3019	506.2946	< 5	409.24, 336.17

Table 3: Physicochemical Properties of Related Compounds



Compound	Molecular Formula	Molecular Weight (g/mol)
TAM558[3]	C79H122N14O19S	1603.96
TAM558 intermediate-5[6][7]	C41H65N5O7S	772.05
TAM558 intermediate-1	Data Not Available	Data Not Available

This structured approach ensures that the identity, purity, and structure of **TAM558 intermediate-1** can be rigorously assessed, supporting the development of a safe and effective final ADC product.

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